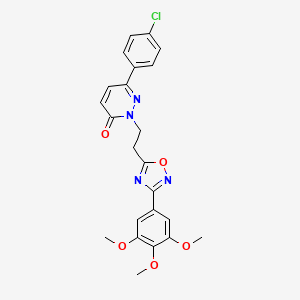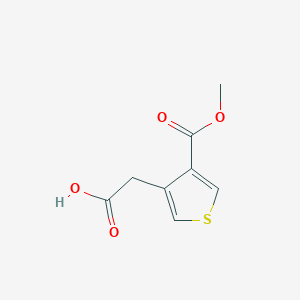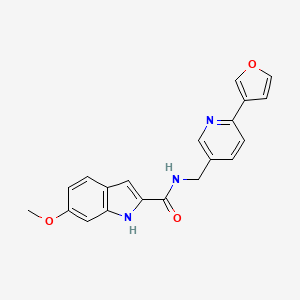
N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide is a chemical entity that appears to be a derivative of carboxamide with potential applications in various fields, including medicinal chemistry and corrosion inhibition. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into the behavior of structurally related compounds, which can be used to infer some properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of cyclic amines with other chemical entities to form carboxamide derivatives. For instance, the reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with piperidine results in the replacement of the chlorine atom by a piperidino group, among other products . This suggests that the synthesis of N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide could involve similar nucleophilic substitution reactions where morpholine and piperidine moieties are introduced into the molecular framework.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is crucial in determining their reactivity and interaction with other molecules. The presence of morpholine and piperidine rings in the compound suggests a certain degree of flexibility and potential for intermolecular interactions due to the heteroatoms and the possibility of hydrogen bonding. Quantum chemical calculations, as mentioned in the first paper, can reveal prospective sites through which the molecules can interact with other surfaces or molecules .
Chemical Reactions Analysis
The chemical reactions of carboxamide derivatives can vary depending on the substituents attached to the amide group. The reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with cyclic amines indicates that different products can be formed based on the solvent and the amine used . This implies that the compound may also undergo substitution reactions and could form different products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives like N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide can be inferred from related compounds. For example, the corrosion inhibition efficiency of similar molecules has been shown to decrease with an increase in temperature, suggesting that these compounds may interact with metal surfaces through physisorption . This indicates that the compound may also serve as a corrosion inhibitor and its efficiency could be temperature-dependent. Additionally, the formation of protective films on metal surfaces has been confirmed by techniques such as FTIR and XRD for related compounds , which could also be applicable to the compound under analysis.
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O5/c1-30-18-12-15(13-19(31-2)22(18)32-3)23-25-20(33-27-23)10-11-28-21(29)9-8-17(26-28)14-4-6-16(24)7-5-14/h4-9,12-13H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMAIHDCAWKIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylbenzyl)-1-(4-morpholin-4-ylphthalazin-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B3019603.png)
![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)



![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3019612.png)

![tert-butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B3019614.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3019615.png)


![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)
![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)
![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)